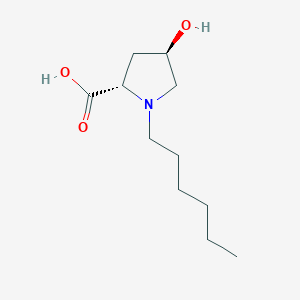
(4R)-1-Hexyl-4-hydroxy-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-1-Hexyl-4-hydroxy-L-proline is a chiral amino acid derivative with a hexyl side chain and a hydroxyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Hexyl-4-hydroxy-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Hydroxylation: The hydroxyl group at the fourth position is introduced via selective hydroxylation reactions, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors to efficiently introduce the hexyl group.
Catalytic Hydroxylation: Employing catalytic systems to achieve high selectivity and yield in the hydroxylation step.
化学反応の分析
Types of Reactions
(4R)-1-Hexyl-4-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hexyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted proline derivatives.
科学的研究の応用
(4R)-1-Hexyl-4-hydroxy-L-proline has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism by which (4R)-1-Hexyl-4-hydroxy-L-proline exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, such as signal transduction or metabolic processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
trans-4-Hydroxy-L-proline: An optically active form of 4-hydroxyproline with a similar hydroxyl group but lacking the hexyl side chain.
Proline Derivatives: Various proline derivatives with different alkyl or functional groups.
Uniqueness
(4R)-1-Hexyl-4-hydroxy-L-proline is unique due to its specific combination of a hexyl side chain and a hydroxyl group, which imparts distinct chemical and biological properties compared to other proline derivatives.
特性
CAS番号 |
90245-02-6 |
|---|---|
分子式 |
C11H21NO3 |
分子量 |
215.29 g/mol |
IUPAC名 |
(2S,4R)-1-hexyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-6-12-8-9(13)7-10(12)11(14)15/h9-10,13H,2-8H2,1H3,(H,14,15)/t9-,10+/m1/s1 |
InChIキー |
GLZFIRWOGYSQHZ-ZJUUUORDSA-N |
異性体SMILES |
CCCCCCN1C[C@@H](C[C@H]1C(=O)O)O |
正規SMILES |
CCCCCCN1CC(CC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
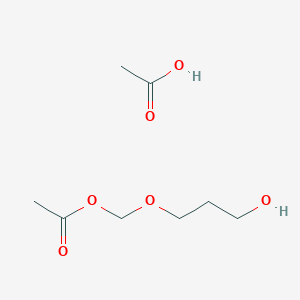
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
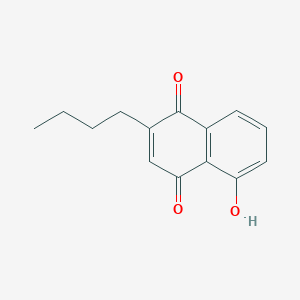
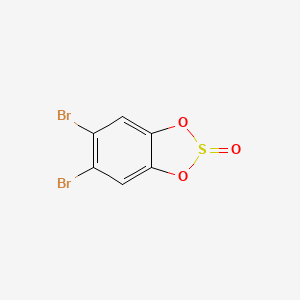
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
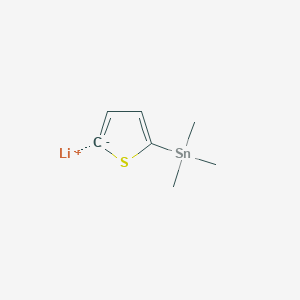
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)
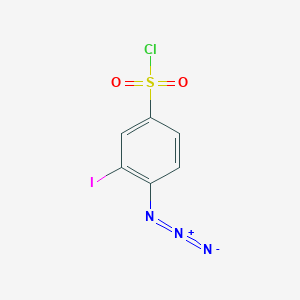
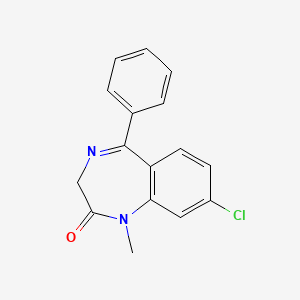
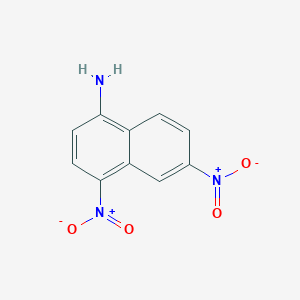
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)

